molecular formula C26H35NO3 B12559242 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 146583-34-8

1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene

Cat. No.: B12559242
CAS No.: 146583-34-8
M. Wt: 409.6 g/mol
InChI Key: JHMRVCBQMQGAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene is an organic compound characterized by a dodecyloxy group attached to a benzene ring, which is further substituted with a nitrophenyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene typically involves a multi-step process:

    Formation of the Dodecyloxybenzene Intermediate: This step involves the alkylation of hydroquinone with dodecyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Nitrobenzaldehyde Intermediate: This step involves the nitration of benzaldehyde to form 4-nitrobenzaldehyde.

    Condensation Reaction: The final step involves the condensation of the dodecyloxybenzene intermediate with the nitrobenzaldehyde intermediate in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The ethenyl group can be oxidized to form an epoxide using oxidizing agents such as m-chloroperbenzoic acid.

    Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: m-Chloroperbenzoic acid.

    Substitution: Alkyl or aryl halides, bases such as sodium hydride.

Major Products Formed:

    Reduction: 1-(Dodecyloxy)-4-[2-(4-aminophenyl)ethenyl]benzene.

    Oxidation: 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)epoxy]benzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene has several scientific research applications:

    Materials Science: Used as a building block for the synthesis of organic semiconductors and liquid crystals.

    Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene depends on its application:

    Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in devices such as OLEDs and OPVs.

    Biological Imaging: Acts as a fluorescent probe, emitting light upon excitation and allowing visualization of biological structures.

Molecular Targets and Pathways:

    Charge Transport: Interacts with other organic molecules to form conductive pathways in electronic devices.

    Fluorescent Probing: Binds to specific biological molecules, enabling their detection through fluorescence.

Comparison with Similar Compounds

1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene can be compared with similar compounds such as:

    1-(Dodecyloxy)-4-[2-(4-aminophenyl)ethenyl]benzene: Similar structure but with an amino group instead of a nitro group, leading to different electronic properties.

    1-(Dodecyloxy)-4-[2-(4-methoxyphenyl)ethenyl]benzene: Contains a methoxy group instead of a nitro group, affecting its reactivity and applications.

Uniqueness: The presence of both the dodecyloxy and nitrophenyl ethenyl groups in this compound imparts unique electronic and optical properties, making it particularly valuable in the fields of materials science and organic electronics.

Properties

CAS No.

146583-34-8

Molecular Formula

C26H35NO3

Molecular Weight

409.6 g/mol

IUPAC Name

1-[2-(4-dodecoxyphenyl)ethenyl]-4-nitrobenzene

InChI

InChI=1S/C26H35NO3/c1-2-3-4-5-6-7-8-9-10-11-22-30-26-20-16-24(17-21-26)13-12-23-14-18-25(19-15-23)27(28)29/h12-21H,2-11,22H2,1H3

InChI Key

JHMRVCBQMQGAPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.